![molecular formula C5H6N4O2S B053499 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 111493-51-7](/img/structure/B53499.png)
4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the CAS Number: 111493-51-7 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide, often involves reactions such as [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular weight of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is 186.19 . The InChI key and IUPAC name can be found in the MSDS .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclization .Physical And Chemical Properties Analysis
4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is a powder at room temperature .Scientific Research Applications
Biological Activities
Pyrazoles have recently reported novel biological affinities . They demonstrate a broad spectrum of physical, chemical and biological characteristics . In nature, heterocyclic compounds are widely distributed and display an important part in metabolism owing to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins and many others .
Chemoselective Reactions
Chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, where as in basic medium yields 5-amino pyrazoles as major product . This shows the potential of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide in chemoselective reactions.
Inhibition of GABA
The 5-amino-1-(2,6-dichloro-4-trifluoromethyl) phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole has been described as a potent GABA (γ- aminobutyric acid) inhibitor with selectivity toward insect versus mammalian receptors . This indicates that 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide could potentially be used in neurological research.
Growth Inhibitory Activity
With regard to the sensitivity against some individual cell lines, compound 4a revealed mild to moderate growth inhibitory activity against 14 tumor cell lines belonging to 7 different subpanels, with special influence on the non-small cell lung Hop-92 and CNS SNB-75 cell lines (GI 50 27.5 and 25.7 μM, respectively) . This suggests that 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide could potentially be used in growth inhibitory research.
Safety and Hazards
Future Directions
While the future directions for 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide are not explicitly mentioned in the search results, pyrazole derivatives are a promising class of compounds for the development of novel therapeutics . They have shown potential in the treatment of various diseases, including cancer .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrazole derivatives interact with their targets and cause changes that lead to their biological effects . For instance, some pyrazole derivatives are known to inhibit alcohol dehydrogenase, blocking the formation of toxic metabolites .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
4-cyano-2-methylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-9-5(12(7,10)11)4(2-6)3-8-9/h3H,1H3,(H2,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZOHDBQDBMFHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide | |
CAS RN |
111493-51-7 |
Source
|
Record name | 4-cyano-1-methyl-1H-pyrazole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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